molecular formula C18H23N5O4S B1221429 5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

Cat. No. B1221429
M. Wt: 405.5 g/mol
InChI Key: FZQUZQSRWWLKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is a member of piperazines.

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

  • Research on the formation of organic co-crystals and salts involving sulfadiazine and pyridines, including 4-(pyridin-4-yl)piperazine, showcases the potential of these compounds in crystal engineering. The study highlights the disruption of hydrogen-bonded dimers in parent sulfa drug crystals and the synthesis of co-crystals and salts with various hydrogen-bond motifs (Elacqua et al., 2013).

Synthesis of N-Phenyl-Substituted Compounds

  • The catalytic reduction of nitrobenzene in the presence of oxoaldehydes to synthesize N-phenyl-substituted pyrrolidines and piperidines indicates the role of compounds like 5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in organic synthesis and medicinal chemistry (Bunce et al., 2003).

Nonlinear Optical Materials

  • A study on the synthesis of polyphosphazenes with sulfonyl-based chromophores for second-order nonlinear optical applications showcases the relevance of sulfonyl and aniline groups in the development of advanced materials with specific optical properties (Li et al., 2004).

Heterocyclic Compound Synthesis

  • The improved synthesis of pyrido benzoxazine derivatives from nitropyridines and hydroxyanilino compounds demonstrates the utility of aniline derivatives in the synthesis of nitrogen-containing heterocycles, which have potential applications in drug discovery and development (Ito & Hamada, 1978).

properties

Product Name

5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

5-(4-ethylsulfonylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C18H23N5O4S/c1-2-28(26,27)22-10-8-21(9-11-22)16-5-6-18(23(24)25)17(12-16)20-14-15-4-3-7-19-13-15/h3-7,12-13,20H,2,8-11,14H2,1H3

InChI Key

FZQUZQSRWWLKFF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
5-(4-ethylsulfonyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.